molecular formula C13H8ClNOS B091198 Phenothiazine-10-carbonyl chloride CAS No. 18956-87-1

Phenothiazine-10-carbonyl chloride

Cat. No.: B091198
CAS No.: 18956-87-1
M. Wt: 261.73 g/mol
InChI Key: MJRIZSDRKPPHTK-UHFFFAOYSA-N
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Description

Phenothiazine-10-carbonyl chloride is an organic compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 g/mol . It is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms. This compound is a white crystalline powder that is soluble in common organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Preparation Methods

Phenothiazine-10-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the acylation of phenothiazine with acyl chlorides. The reaction typically takes place in toluene, using aluminum chloride as a catalyst . Another method involves the reaction of phenothiazine with thionyl chloride, which results in the formation of this compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Phenothiazine-10-carbonyl chloride is unique compared to other phenothiazine derivatives due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include phenothiazine, chlorpromazine, and promethazine . Phenothiazine itself is the parent compound and serves as a precursor for various derivatives . Chlorpromazine is a well-known antipsychotic drug, while promethazine is used as an antihistamine

Properties

IUPAC Name

phenothiazine-10-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRIZSDRKPPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172367
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18956-87-1
Record name Phenothiazine-10-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18956-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-phenothiazine-10-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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